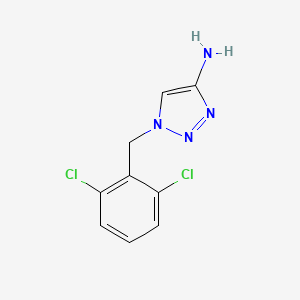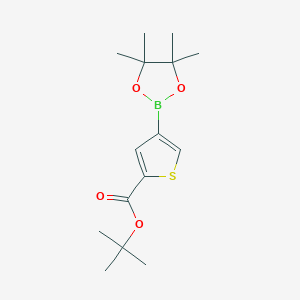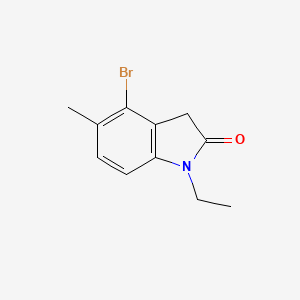
1-(2,6-Dichlorobenzyl)-1h-1,2,3-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,6-Dichlorophenyl)methyl]-1H-1,2,3-triazol-4-amine is a chemical compound characterized by the presence of a triazole ring substituted with a dichlorophenylmethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,6-dichlorophenyl)methyl]-1H-1,2,3-triazol-4-amine typically involves the reaction of 2,6-dichlorobenzyl chloride with sodium azide to form the corresponding azide. This intermediate then undergoes a cycloaddition reaction with an alkyne to form the triazole ring. The reaction conditions often include the use of copper(I) catalysts and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer improved reaction efficiency and higher yields compared to traditional batch reactors. These systems allow for precise control of reaction temperature and residence time, enhancing the overall production process .
化学反応の分析
Types of Reactions: 1-[(2,6-Dichlorophenyl)methyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding triazole oxides, while substitution reactions can produce various alkylated or acylated derivatives .
科学的研究の応用
1-[(2,6-Dichlorophenyl)methyl]-1H-1,2,3-triazol-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability
作用機序
The mechanism of action of 1-[(2,6-dichlorophenyl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with membrane integrity. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
- N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
- 2,6-Dichlorophenylacetic acid
Comparison: 1-[(2,6-Dichlorophenyl)methyl]-1H-1,2,3-triazol-4-amine is unique due to its triazole ring structure, which imparts specific chemical properties and reactivity. Compared to similar compounds, it may offer enhanced stability, specific binding affinities, and unique biological activities .
特性
分子式 |
C9H8Cl2N4 |
|---|---|
分子量 |
243.09 g/mol |
IUPAC名 |
1-[(2,6-dichlorophenyl)methyl]triazol-4-amine |
InChI |
InChI=1S/C9H8Cl2N4/c10-7-2-1-3-8(11)6(7)4-15-5-9(12)13-14-15/h1-3,5H,4,12H2 |
InChIキー |
XYEUATZGEKTCOQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(N=N2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(3-chlorophenyl)phenyl]benzaldehyde](/img/structure/B13647338.png)












